

An In-depth Technical Guide to the Synthesis and Purification of Nanterinone Mesylate

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Compound of Interest		
Compound Name:	Nanterinone mesylate	
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Abstract

Nanterinone is a quinolone derivative that has been investigated for its cardiotonic properties. This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Nanterinone and its corresponding mesylate salt. The synthesis is based on established methodologies for the preparation of related quinolinone structures. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and purification workflow to aid in laboratory-scale production.

Chemical Profile: Nanterinone

Parameter	Value	Reference
IUPAC Name	6-(2,4-dimethyl-1H-imidazol-1-yl)-8-methylquinolin-2(1H)-one	[1]
Synonyms	UK-61260	[1]
CAS Number	102791-47-9	[1][2]
Molecular Formula	C15H15N3O	[1][2]
Molecular Weight	253.30 g/mol	[3][4]



Synthesis of Nanterinone

The synthesis of Nanterinone can be conceptualized as a multi-step process involving the construction of the quinolinone core followed by the introduction of the dimethyl-imidazole moiety.

Synthetic Pathway Overview

The overall synthetic scheme is proposed as follows:



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Caption: Proposed synthetic pathway for Nanterinone.

Experimental Protocols

Step 1: Synthesis of 4-(2,4-Dimethyl-1H-imidazol-1-yl)-2-methylnitrobenzene

- Reaction: Condensation of 4-fluoro-2-methylnitrobenzene with 2,4-dimethyl-1H-imidazole.
- Procedure: To a solution of 4-fluoro-2-methylnitrobenzene (1.0 eq) in dimethylformamide (DMF), add 2,4-dimethyl-1H-imidazole (1.1 eq) and sodium carbonate (1.5 eq). Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into icewater. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of 4-(2,4-Dimethyl-1H-imidazol-1-yl)-2-methylaniline



- Reaction: Reduction of the nitro group.
- Procedure: Suspend 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylnitrobenzene (1.0 eq) in ethanol. Add stannous chloride (SnCl₂) (3.0 eq) and heat the mixture at reflux for 3-5 hours. After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the aniline derivative.

Step 3: Synthesis of N-(4-(2,4-Dimethyl-1H-imidazol-1-yl)-2-methylphenyl)-3-ethoxyacrylamide

- Reaction: Acylation of the aniline derivative.
- Procedure: Dissolve 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylaniline (1.0 eq) in anhydrous pyridine. Cool the solution to 0°C and add trans-3-ethoxypropenoyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12-16 hours. Pour the reaction mixture into water and extract with dichloromethane. The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of Nanterinone (Cyclization)

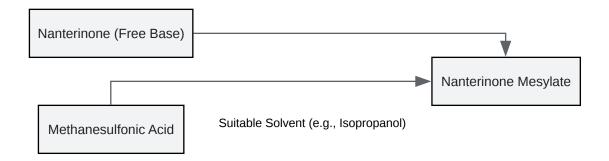
- Reaction: Acid-catalyzed intramolecular cyclization.
- Procedure: Add the crude N-(4-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylphenyl)-3ethoxyacrylamide from the previous step to concentrated sulfuric acid (98%) at 0°C. Stir the mixture at room temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford crude Nanterinone.

Synthesis of Nanterinone Mesylate

The final step involves the formation of the mesylate salt to improve the solubility and stability of the active pharmaceutical ingredient.

Reaction





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Caption: Formation of Nanterinone Mesylate salt.

Experimental Protocol

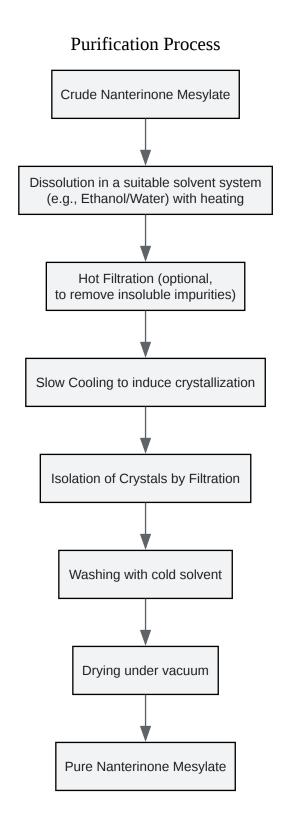
Procedure: Suspend the crude Nanterinone (1.0 eq) in a suitable solvent such as isopropanol or ethanol. Heat the suspension to 50-60°C. Add a solution of methanesulfonic acid (1.0-1.1 eq) in the same solvent dropwise. Stir the mixture at this temperature for 1 hour, then allow it to cool to room temperature. The precipitated Nanterinone Mesylate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification of Nanterinone Mesylate

Purification is critical to achieve the desired purity for research and potential pharmaceutical applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Purification Workflow





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Caption: General workflow for the purification of Nanterinone Mesylate.



Experimental Protocol: Recrystallization

• Procedure: Dissolve the crude Nanterinone Mesylate in a minimum amount of a suitable hot solvent system (e.g., a mixture of ethanol and water). If any insoluble impurities are present, perform a hot filtration. Allow the clear solution to cool slowly to room temperature to form crystals. For maximum yield, the flask can be placed in an ice bath to induce further crystallization. The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum at a controlled temperature.

Analytical Characterization

The identity and purity of the synthesized **Nanterinone Mesylate** should be confirmed using standard analytical techniques.

Analytical Technique	Expected Observations
¹ H NMR	Peaks corresponding to the aromatic, imidazole, and methyl protons of the Nanterinone structure, as well as a singlet for the methyl group of the mesylate counter-ion.
Mass Spectrometry	A molecular ion peak corresponding to the protonated Nanterinone free base.
HPLC	A single major peak indicating the purity of the compound. Purity is typically determined by the area percentage of the main peak.
Melting Point	A sharp and defined melting point range, indicative of high purity.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of **Nanterinone Mesylate**. The methodologies are based on established chemical principles for the synthesis of related quinolone derivatives and the formation of mesylate salts. Researchers and drug development professionals can use this guide as a foundation for the laboratory-scale preparation of **Nanterinone Mesylate**, with the understanding that



optimization of reaction conditions and purification procedures may be necessary to achieve desired yields and purity levels. Standard analytical techniques are essential to verify the structure and purity of the final compound.

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